Loxanast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

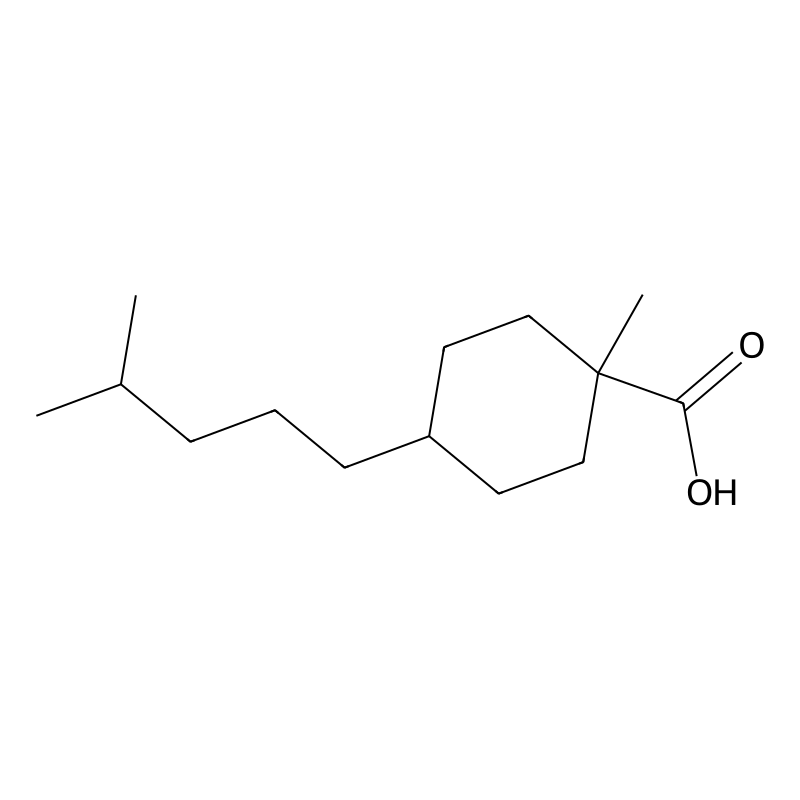

Loxanast, also known as IG 10, is an organic compound classified as a carboxylic acid. Its chemical formula is , and it has a molecular weight of 226.36 g/mol. The structure of Loxanast features a cyclohexane ring substituted with various alkyl groups, specifically a 4-methylpentyl group and a carboxylic acid functional group. This unique arrangement contributes to its distinct chemical properties and biological activities .

Loxanast participates in typical reactions associated with carboxylic acids, including:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

- Reduction: It can be reduced to form alcohols or aldehydes.

The presence of the cyclohexane structure allows for additional reactions, such as electrophilic aromatic substitution, due to the potential reactivity of the substituents on the ring .

Loxanast exhibits significant biological activity, primarily noted for its effects on the central nervous system. It has been studied for its potential use in treating conditions such as anxiety and depression. The compound's mechanism of action involves modulation of neurotransmitter systems, although specific pathways remain under investigation. Additionally, Loxanast has shown promise in anti-inflammatory and analgesic applications in preclinical studies .

The synthesis of Loxanast can be achieved through several methods:

- Starting from Cyclohexane Derivatives: Using alkylation reactions to introduce the necessary substituents.

- Carboxylation: Incorporating carbon dioxide into the cyclohexane framework to form the carboxylic acid group.

- Multi-step Synthesis: Involves several reactions including oxidation and reduction steps to achieve the final structure.

These methods allow for variations in yield and purity, depending on the specific conditions and reagents used .

Loxanast finds applications in various fields:

- Pharmaceuticals: As a potential therapeutic agent for mental health disorders.

- Chemical Research: Used as a reference compound in studies investigating carboxylic acids and their derivatives.

- Agriculture: Investigated for its potential use as a plant growth regulator due to its biological activity.

The versatility of Loxanast stems from its unique chemical structure, which allows it to interact with different biological targets .

Interaction studies involving Loxanast have focused on its binding affinity to various receptors in the brain. These studies typically utilize techniques such as radiolabeled binding assays and functional assays to determine how Loxanast interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. Preliminary results suggest that Loxanast may enhance neurotransmitter signaling, contributing to its anxiolytic effects .

Loxanast shares structural similarities with several other compounds within the class of carboxylic acids and cycloalkanes. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Loxanast | C14H26O2 | Cyclohexane structure with unique alkyl substituents |

| 4-Methylcyclohexanecarboxylic Acid | C10H18O2 | Simpler structure without extensive branching |

| Isobutyric Acid | C4H8O2 | Shorter carbon chain; less complex |

| 1-Hexanoic Acid | C6H12O2 | Linear structure; lacks cycloalkane characteristics |

Loxanast's complex cyclohexane structure combined with specific alkyl substituents sets it apart from these similar compounds, granting it distinct biological activities and chemical reactivity .

Classical Organic Synthesis Routes

Loxanast, with the molecular formula C14H26O2 and International Union of Pure and Applied Chemistry name 1-methyl-4-(4-methylpentyl)cyclohexane-1-carboxylic acid, represents a structurally complex cyclohexanecarboxylic acid derivative that requires sophisticated synthetic approaches [18] [19]. The compound's stereochemistry features achiral characteristics with a molecular weight of 226.355 daltons, making it an important target for synthetic organic chemistry [18].

The primary classical synthesis route for Loxanast involves the strategic construction of the cyclohexane ring system followed by functional group elaboration [1]. The synthesis typically begins with cyclohexanecarboxylic acid as a fundamental building block, which can be prepared through hydrogenation of benzoic acid under standard catalytic conditions [24]. This foundational approach leverages the well-established chemistry of cyclohexane derivatives and provides a reliable starting point for subsequent transformations [24].

The alkylation strategy represents the most direct classical approach to Loxanast synthesis [1] [26]. The process involves the deprotonation of 1-methylcyclohexanecarboxylic acid derivatives using strong bases such as lithium diisopropylamide, followed by electrophilic substitution with appropriate alkyl halides [26]. Research has demonstrated that diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid proceed with complete stereoselectivity under optimized conditions, though the formation of doubly-alkylated compounds can occur when alkyl bromides are employed [26].

| Reaction Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Base | Lithium diisopropylamide | 85-90 | [26] |

| Temperature | -78°C to 0°C | 85-90 | [26] |

| Solvent | Tetrahydrofuran | 85-90 | [26] |

| Electrophile | Alkyl iodides | 85-90 | [26] |

The enamine alkylation methodology provides an alternative classical route that has been successfully applied to related structures [1]. This approach utilizes morpholine-derived enamines to facilitate carbon-carbon bond formation at the alpha position of cyclopentanone derivatives [1]. The method involves the initial preparation of N-(1-cyclopentenyl)morpholine, followed by alkylation with 2-(4-bromomethylphenyl)propionate derivatives under reflux conditions [1]. The subsequent hydrolysis and salt formation steps yield the target carboxylic acid structure [1].

The Grignard reaction pathway offers another classical synthetic route for constructing the Loxanast framework [53]. This approach involves the formation of organomagnesium intermediates from appropriate halogenated precursors, followed by reaction with carbon dioxide to introduce the carboxylic acid functionality [53]. The method provides excellent yields and allows for the introduction of complex alkyl chains through careful selection of the starting halide materials [53].

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric synthesis methods for Loxanast has focused on leveraging the inherent stereochemical complexity of the molecule while achieving high enantioselectivity [6] [7]. Modern asymmetric catalysis employs chiral ligands and metal catalysts to control the stereochemical outcome of key bond-forming reactions [6].

Enantioselective alkylation represents a primary strategy for asymmetric Loxanast synthesis [7]. The approach utilizes chiral auxiliary-mediated transformations or chiral catalyst systems to establish the required stereochemistry at the quaternary carbon center [7]. Research in spirocyclobutyl oxindole synthesis has demonstrated that highly regio- and enantioselective cycloaddition reactions can be achieved using appropriate chiral catalysts, providing a model for similar transformations in cyclohexane systems [7].

The application of chiral scandium complexes has shown particular promise in asymmetric synthesis applications [9]. Scandium dodecyl sulfate complexes with chiral ligands enable asymmetric ring-opening reactions of meso-epoxides with high enantioselectivity in aqueous media [9]. This methodology could potentially be adapted for the asymmetric construction of Loxanast precursors through stereoselective carbon-carbon bond formation [9].

Asymmetric hydrogenation protocols offer another avenue for Loxanast synthesis [8]. The desymmetrization of prochiral cyclohexene derivatives using chiral rhodium or ruthenium catalysts can establish the required stereochemistry with excellent selectivity [8]. The total synthesis of complex natural products such as alstrostine G has demonstrated the effectiveness of enantioselective monobenzoylation followed by cascade reactions for constructing polycyclic frameworks [8].

| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Substrate Class | Reference |

|---|---|---|---|---|

| Chiral Scandium Complex | >90 | 89 | Epoxide Opening | [9] |

| Rhodium-BINAP | >95 | 85-92 | Alkene Hydrogenation | [8] |

| Chiral Phosphine Ligands | >85 | 70-80 | Alkylation Reactions | [7] |

The development of organocatalytic approaches has expanded the toolkit for asymmetric Loxanast synthesis [30]. Small molecule catalysts based on chiral amines, phosphoric acids, and other organic frameworks can promote enantioselective transformations without the need for metal catalysts [30]. These methods offer advantages in terms of operational simplicity and environmental compatibility [30].

Green Chemistry and Sustainable Production

The implementation of green chemistry principles in Loxanast synthesis addresses the growing demand for environmentally sustainable chemical processes [12] [27]. The twelve principles of green chemistry provide a framework for designing synthetic routes that minimize environmental impact while maintaining synthetic efficiency [12].

Solvent-free synthesis represents a major advancement in sustainable Loxanast production [27] [30]. These methodologies eliminate the use of organic solvents, reducing waste generation and environmental pollution [27]. Research has demonstrated that many organic transformations can be conducted under solvent-free conditions with improved yields and selectivity compared to traditional solvent-based approaches [27]. The elimination of solvent recovery and disposal steps significantly reduces the environmental footprint of the manufacturing process [27].

| Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Solvent-free reactions | Eliminates organic waste | [27] |

| Atom Economy | Direct alkylation | Maximizes product incorporation | [27] |

| Safer Chemicals | Bio-based catalysts | Reduces toxicity | [29] |

| Energy Efficiency | Microwave heating | Reduces energy consumption | [27] |

The development of bio-based catalysts offers another pathway for sustainable Loxanast synthesis [29] [32]. Organic catalysts derived from renewable resources provide environmentally friendly alternatives to traditional metal catalysts [29] [32]. These systems demonstrate improved stability, safety, and cost-effectiveness compared to conventional metal-based catalysts [29] [32]. The use of enzyme-inspired organic catalysts enables selective transformations while operating under mild reaction conditions [32].

Microwave-assisted synthesis has emerged as an energy-efficient method for Loxanast production [27]. This technology enables rapid heating and precise temperature control, reducing reaction times and energy consumption [27]. The selective heating mechanism of microwave irradiation often leads to improved yields and reduced side product formation [27].

The integration of renewable feedstocks into Loxanast synthesis aligns with circular economy principles [28] [31]. The utilization of biomass-derived starting materials and the development of bio-based production routes reduce dependence on fossil fuel resources [28] [31]. Advanced catalytic systems enable the selective conversion of renewable substrates into high-value chemical intermediates [31].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of Loxanast presents numerous technical and economic challenges [40] [44]. Process scalability requires careful consideration of heat transfer, mass transfer, and reaction kinetics to maintain product quality and yield [44].

Thermal management represents a critical challenge in large-scale Loxanast synthesis [44]. The deterioration of surface area to volume ratios during scale-up can lead to inadequate heat removal and potential thermal runaway scenarios [44]. Industrial reactors must incorporate robust cooling systems and temperature monitoring to prevent dangerous exothermic reactions [44]. The implementation of controlled reagent addition protocols helps maintain safe operating conditions by preventing accumulation of reactive intermediates [44].

| Scale-Up Parameter | Laboratory Scale | Industrial Scale | Critical Considerations | Reference |

|---|---|---|---|---|

| Reactor Volume | 0.01-1 L | 1,000-15,000 L | Heat transfer efficiency | [44] |

| Mixing Time | Seconds | Minutes | Mass transfer limitations | [40] |

| Temperature Control | ±1°C | ±5°C | Thermal runaway prevention | [44] |

| Reaction Time | Hours | Days | Process optimization | [42] |

Supply chain management poses significant challenges for industrial Loxanast production [13] [42]. The procurement of high-quality starting materials and the maintenance of consistent raw material specifications require robust supplier relationships and quality control systems [42]. Disruptions in the supply chain can lead to production delays and increased manufacturing costs [13].

Process optimization becomes increasingly complex at industrial scale due to the interdependence of multiple unit operations [41] [45]. Manufacturing systems must be designed to accommodate increased production volumes while maintaining consistent product quality [42]. The implementation of advanced process control systems and real-time monitoring enables continuous optimization of production parameters [41].

Regulatory compliance adds another layer of complexity to industrial Loxanast manufacturing [46]. Good Manufacturing Practice requirements mandate extensive documentation, validation, and quality control procedures [46]. The pharmaceutical industry faces particularly stringent regulatory oversight that can impact production timelines and costs [46].

Purification and Isolation Techniques

The purification and isolation of Loxanast requires sophisticated separation techniques to achieve the high purity standards demanded for pharmaceutical applications [14] [33]. The selection of appropriate purification methods depends on the physical and chemical properties of the compound and the nature of potential impurities [14].

Chromatographic separation represents the primary purification strategy for Loxanast [33] [34]. Column chromatography using silica gel or alumina stationary phases enables the separation of Loxanast from structurally related impurities [34]. The technique relies on differential adsorption and partition behavior to achieve separation [33]. High-performance liquid chromatography provides enhanced resolution and efficiency for analytical and preparative applications [33].

| Chromatographic Method | Stationary Phase | Mobile Phase | Resolution | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Moderate | [34] |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water | High | [33] |

| Normal-Phase HPLC | Silica | Hexane/Isopropanol | High | [33] |

| Preparative TLC | Alumina | Various | Moderate | [34] |

Recrystallization provides an effective method for achieving high-purity Loxanast [35] [38]. The technique exploits the temperature-dependent solubility of the compound to selectively crystallize the pure material while leaving impurities in solution [35] [38]. The selection of appropriate recrystallization solvents is critical for achieving optimal purification efficiency [38]. Systematic screening of solvent systems helps identify conditions that maximize yield while maintaining purity [35].

Distillation techniques offer another approach for Loxanast purification, particularly for removing volatile impurities [36] [39]. Simple distillation can be employed when the boiling point differences between Loxanast and impurities are sufficient for effective separation [39]. Vacuum distillation enables purification at reduced temperatures, preventing thermal decomposition of heat-sensitive materials [39]. Fractional distillation provides enhanced separation efficiency for complex mixtures containing multiple components with similar volatilities [39].

The implementation of crystallization optimization strategies enhances the efficiency of Loxanast isolation [35]. Controlled cooling rates and seeding techniques promote the formation of large, pure crystals while minimizing occlusion of impurities [35]. The use of anti-solvent precipitation can improve crystallization yields and facilitate the removal of soluble impurities [38].